methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride typically involves the reaction of 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with methanol in the presence of hydrochloric acid . The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the imino group to a nitro group.
Reduction: The imino group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid[][3].
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Carboxylic acid derivatives[][3].
Scientific Research Applications
Methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride is used extensively in proteomics research. It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function .
Mechanism of Action
it is known to interact with proteins and peptides, potentially modifying their structure and function . This interaction likely involves the formation of covalent bonds with amino acid residues, altering the protein’s activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{(1Z)-1-[(2-thienylcarbonyl)imino]-1,3-dihydro-2H-isoindol-2-yl}benzoate
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
Methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride is unique due to its specific imino and ester functional groups, which confer distinct reactivity and interaction profiles with biological molecules . This makes it particularly valuable in proteomics research for studying protein modifications.
Properties
IUPAC Name |
methyl 4-(3-imino-1H-isoindol-2-yl)benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2.ClH/c1-20-16(19)11-6-8-13(9-7-11)18-10-12-4-2-3-5-14(12)15(18)17;/h2-9,17H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXNMTAOECQRMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.